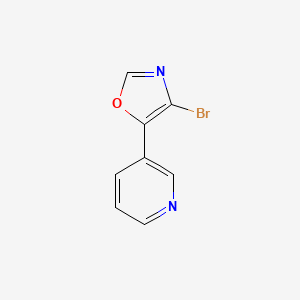![molecular formula C7H5IN2O B13666689 3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
3-Iodoimidazo[1,2-a]pyridin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodoimidazo[1,2-a]pyridin-6-ol: is a heterocyclic organic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 3-position and a hydroxyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridin-6-ol typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.
Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective oxidation of the corresponding precursor using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or reduction to form an alkane.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Coupling: Biaryl or alkyne-linked products.
科学的研究の応用
3-Iodoimidazo[1,2-a]pyridin-6-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases or other enzymes.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
作用機序
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-6-ol depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
Signal Modulation: It can modulate signaling pathways by interacting with receptors or other proteins involved in signal transduction.
Chemical Reactivity: Its reactivity towards nucleophiles or electrophiles can be exploited in various chemical transformations.
類似化合物との比較
Similar Compounds
3-Bromoimidazo[1,2-a]pyridin-6-ol: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridin-6-ol: Similar structure but with a chlorine atom instead of iodine.
3-Fluoroimidazo[1,2-a]pyridin-6-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Iodine Atom: The presence of the iodine atom at the 3-position makes 3-Iodoimidazo[1,2-a]pyridin-6-ol more reactive in certain substitution and coupling reactions compared to its halogenated analogs.
Hydroxyl Group: The hydroxyl group at the 6-position provides additional sites for chemical modification and enhances its solubility in polar solvents.
特性
IUPAC Name |
3-iodoimidazo[1,2-a]pyridin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMFBQADVYMRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

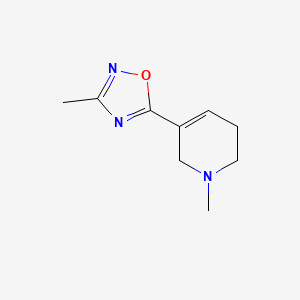

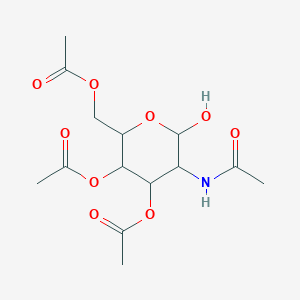
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)

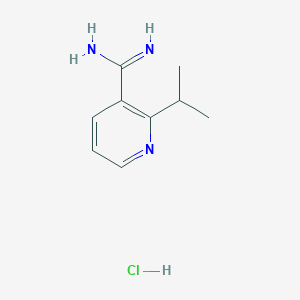


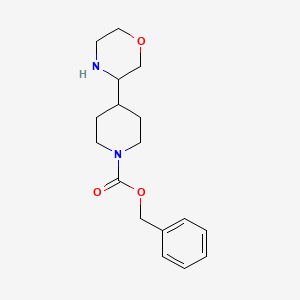
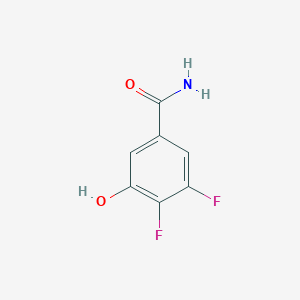
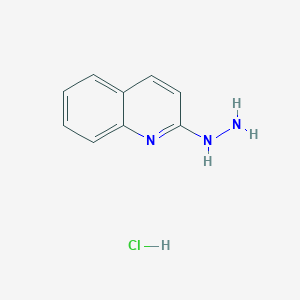
![9-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666693.png)
